

crystal structure of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

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An In-Depth Technical Guide on the Structural Elucidation of **5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde** and its Oligomeric Congeners

Abstract

Oligothiophenes represent a cornerstone class of organic materials, pivotal to advancements in organic electronics, including photovoltaics, light-emitting diodes (OLEDs), and field-effect transistors. Their utility is intrinsically linked to their solid-state arrangement and intermolecular interactions, which are definitively resolved through single-crystal X-ray diffraction. This guide provides a comprehensive technical framework for the synthesis and structural elucidation of thiophene-based aldehydes, with a specific focus on the synthetic precursor 5-bromothiophene-2-carbaldehyde and its coupled derivatives, such as 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde. While a definitive crystal structure for the latter is not publicly deposited, this document outlines the authoritative workflow for its determination and analysis, serving as a blueprint for researchers in materials science and drug development.

Introduction: The Significance of Thiophene-Based Conjugated Systems

Thiophene-containing molecules are of significant interest due to their electronic properties, which are tunable through chemical modification. The introduction of bromine and aldehyde

functionalities on a thiophene ring, as in 5-bromothiophene-2-carbaldehyde, creates a versatile building block for the synthesis of more complex conjugated systems. These systems are explored for their potential in developing novel organic materials and pharmaceuticals.[1] The aldehyde group provides a reactive site for further chemical transformations, while the bromine atom is ideal for cross-coupling reactions, allowing for the extension of the conjugated system.

The target molecule of this guide, **5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde** and its longer oligomers like 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, are of interest for their potential applications in organic electronics.[2] The performance of these materials is highly dependent on their solid-state packing, which dictates the efficiency of charge transport. Therefore, a detailed understanding of their crystal structure is paramount for establishing structure-property relationships and designing next-generation materials.

Synthesis and Spectroscopic Characterization

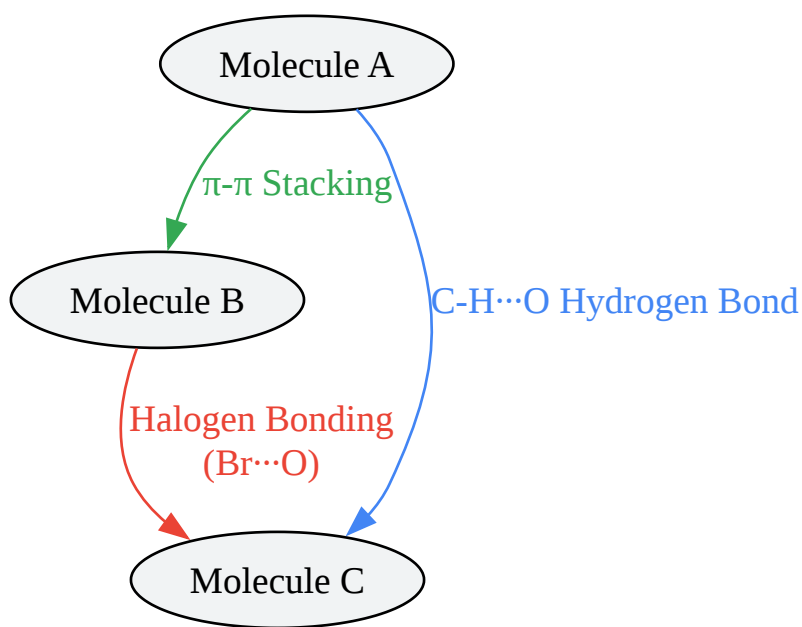
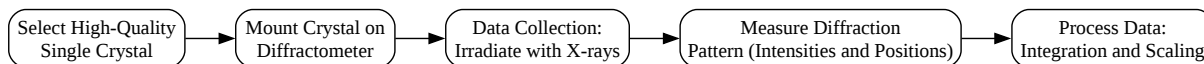
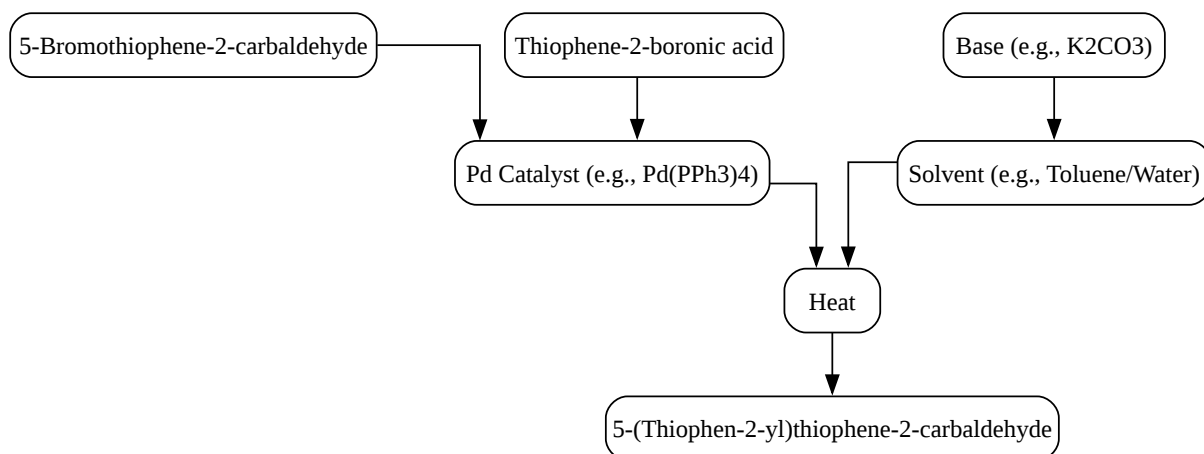
The synthesis of aryl-substituted thiophene-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This method allows for the formation of a carbon-carbon bond between a halogenated thiophene and a boronic acid or ester.

Synthesis of the Precursor: 5-Bromothiophene-2-carbaldehyde

The starting material, 5-bromothiophene-2-carbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[4]

Suzuki-Miyaura Cross-Coupling for Oligomer Synthesis

To synthesize the target bithiophene and terthiophene derivatives, 5-bromothiophene-2-carbaldehyde can be coupled with an appropriate thiophene boronic acid or ester. The general reaction scheme is presented below. A series of novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized with good to excellent yields using this methodology.[3]



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